molecular formula C13H19NO2 B13551718 4-Amino-3-(4-isopropylphenyl)butanoic acid

4-Amino-3-(4-isopropylphenyl)butanoic acid

Cat. No.: B13551718
M. Wt: 221.29 g/mol
InChI Key: UUAKZTNGLZQOEB-UHFFFAOYSA-N
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Description

4-Amino-3-(4-isopropylphenyl)butanoic acid is an organic compound with the molecular formula C13H19NO2 It is a derivative of butanoic acid, featuring an amino group at the 4th position and an isopropyl-substituted phenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-isopropylphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-isopropylbenzaldehyde with nitromethane to form 4-isopropyl-β-nitrostyrene. This intermediate is then subjected to a Michael addition with malonic acid, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-isopropylphenyl)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

4-Amino-3-(4-isopropylphenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-isopropylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-phenylbutanoic acid: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    4-Amino-3-(4-methylphenyl)butanoic acid: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.

Uniqueness

4-Amino-3-(4-isopropylphenyl)butanoic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-amino-3-(4-propan-2-ylphenyl)butanoic acid

InChI

InChI=1S/C13H19NO2/c1-9(2)10-3-5-11(6-4-10)12(8-14)7-13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)

InChI Key

UUAKZTNGLZQOEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)CN

Origin of Product

United States

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